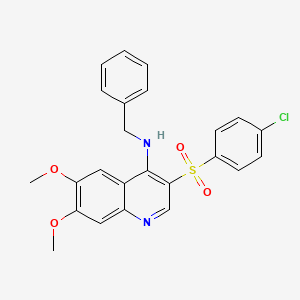

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine is a compound that can be associated with the class of tetrahydroisoquinolines, which are of interest due to their potential biological activities and applications in various chemical reactions. Although the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves several steps that may be applicable to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine. For instance, the synthesis of 1,4-benzoquinone linked N-formyl derivatives is achieved through a one-pot cascade process involving oxidation, dearomatization, and C-C bond cleavage of N-substituted 6,7-dimethoxy tetrahydroisoquinoline . This method could potentially be adapted for the synthesis of the compound by modifying the N-substituted group to include the (4-chlorophenyl)sulfonyl moiety.

Another relevant synthesis approach is the intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions, which lead to the formation of 4-(phenylsulfenyl)-N-tosyl-1,2,3,4-tetrahydroisoquinolines . This method indicates the potential for creating complex structures similar to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine through intramolecular reactions.

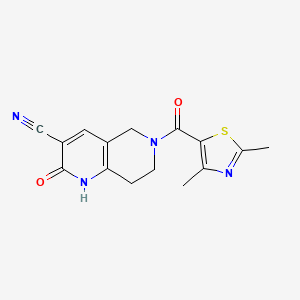

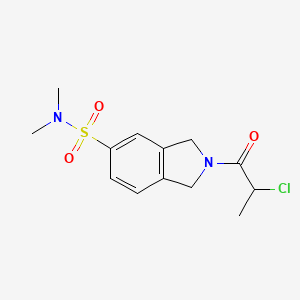

Molecular Structure Analysis

The molecular structure of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine would likely exhibit characteristics similar to those of tetrahydroisoquinolines and benzoquinone derivatives. The presence of the sulfonyl group attached to the 4-chlorophenyl ring could influence the electron distribution and reactivity of the molecule. The dimethoxy groups on the quinoline moiety would contribute to the electron density and potentially affect the molecule's fluorescent properties, as observed in some benzoquinone derivatives .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related chemical reactions. For example, the synthesis of N-formyl derivatives from tetrahydroisoquinoline suggests that the compound may undergo similar oxidation and dearomatization reactions . Additionally, the use of Pummerer-derived intermediates in the synthesis of related structures implies that the compound could participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine are not detailed in the provided papers, related compounds exhibit interesting properties such as antioxidant activity and fluorescent properties . These properties are significant for potential applications in pharmaceuticals and as probes in chemical and biological systems. The method described for the determination of aminophylline using a color development reaction also highlights the importance of understanding the physical and chemical properties of related compounds for analytical applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

A key area of application for compounds like N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine is in the field of organic synthesis, where such compounds are used as intermediates in the synthesis of complex molecules. For instance, studies have shown the use of O-sulfonyloximes as amination reagents in the electrophilic amination of Grignard reagents, leading to the synthesis of primary amines and various cyclic imines, including pyrroles, pyridines, and isoquinolines, through Pd-catalyzed reactions (Narasaka, 2003). This showcases the compound's role in facilitating the generation of nitrogen-containing heterocycles, which are crucial in pharmaceutical drug development.

Cancer Research

In cancer research, compounds bearing the sulfonamide fragment, similar to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine, have been synthesized and evaluated for their pro-apoptotic effects. These compounds have shown significant potential in inducing apoptosis in cancer cells by activating p38 and ERK phosphorylation, which are critical pathways in cancer cell survival and proliferation. Such findings suggest the utility of these compounds in developing novel anticancer therapies (Cumaoğlu et al., 2015).

Biological Activity

The exploration of the biological activities of derivatives of N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine extends to antimicrobial properties as well. Synthesis and characterization of new quinazolines, including derivatives of the parent compound, have shown potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, demonstrating their capacity to serve as foundational structures for the development of new antibiotics (Desai et al., 2007).

Eigenschaften

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(24(19)27-14-16-6-4-3-5-7-16)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOKLSOGMYBNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)